N-Acetyl-3-sulfo-L-alanine chemical structure and physical properties
N-Acetyl-3-sulfo-L-alanine chemical structure and physical properties
An In-depth Technical Guide to N-Acetyl-3-sulfo-L-alanine
Introduction
N-Acetyl-3-sulfo-L-alanine is a fascinating and specialized derivative of the endogenous amino acid L-alanine. Characterized by the presence of both an N-terminal acetyl group and a side-chain sulfonic acid group, this molecule occupies a unique chemical space. The N-acetylation provides stability and modulates its reactivity, a common strategy in peptide chemistry to protect the amino terminus during synthesis.[1] The sulfonic acid moiety, a strong acid, imparts a permanent negative charge and significantly enhances hydrophilicity.[2]
This guide provides a comprehensive technical overview of N-Acetyl-3-sulfo-L-alanine, designed for researchers, chemists, and drug development professionals. While direct experimental data for this specific molecule is sparse, this document synthesizes information from its constituent parts—N-acetylated amino acids and sulfo-amino acids—to provide a robust and scientifically grounded resource. We will delve into its structure, predict its physicochemical properties with clear rationale, propose a detailed synthesis protocol, and explore its potential applications in the cutting edge of biochemical and pharmaceutical research.
Chemical Identity and Structure
N-Acetyl-3-sulfo-L-alanine can be systematically named (2S)-2-acetamido-3-sulfopropanoic acid. It is structurally analogous to N-acetylcysteine, where the thiol group of cysteine has been fully oxidized to a sulfonic acid. This transformation from a thiol to a sulfonic acid group dramatically alters the electronic and steric properties of the side chain, making it a powerful tool for modifying peptides and other biomolecules.
Caption: 2D Chemical Structure of N-Acetyl-3-sulfo-L-alanine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-acetamido-3-sulfopropanoic acid | - |
| CAS Number | 79560-92-2 | [2] |
| Molecular Formula | C₅H₉NO₆S | [2] |
| Molecular Weight | 211.19 g/mol | [2] |
| Canonical SMILES | CC(=O)NC(=O)O | - |
Physicochemical Properties: A Comparative Analysis
Expertise & Experience Insight: The sulfonic acid group (pKa ≈ -2) is significantly more acidic than the carboxylic acid group (pKa ≈ 2-4). Therefore, in any physiological or most experimental aqueous environments (pH > 1), N-Acetyl-3-sulfo-L-alanine will exist as a dianion, carrying a net charge of -2 (deprotonated sulfonate and carboxylate). This has profound implications for its solubility, lipophilicity, and interactions with biological systems.
Table 2: Predicted and Comparative Physicochemical Properties
| Property | N-Acetyl-L-alanine | 3-Sulfo-L-alanine | N-Acetyl-3-sulfo-L-alanine (Predicted) | Rationale for Prediction |
| Appearance | White crystalline solid[1] | Crystalline solid | White crystalline or amorphous solid | Expected to be a stable, non-volatile solid. |
| Water Solubility | Soluble[3] | Soluble | Highly Soluble | The presence of two acidic groups and an amide greatly increases polarity and hydrogen bonding capacity. |
| pKa₁ (Sulfonic Acid) | N/A | ~ -1.8 | ~ -1.8 | The sulfonic acid pKa is largely independent of the rest of the small molecule's structure. |
| pKa₂ (Carboxylic Acid) | ~3.7-3.9[4] | ~1.8 | ~1.9 - 2.2 | The strongly electron-withdrawing sulfonate group on the β-carbon will significantly increase the acidity of the α-carboxylic acid compared to N-Acetyl-L-alanine. |
| logP (Octanol/Water) | -0.76[4] | Highly Negative | < -2.0 (Highly Negative) | The permanent charge of the sulfonate group and the carboxylate at neutral pH will render the molecule extremely hydrophilic and virtually insoluble in nonpolar organic solvents. |
| Melting Point | 125 - 128 °C | 260 °C (decomposes) | High, with decomposition | The strong ionic and hydrogen bonding interactions will lead to a high lattice energy, resulting in a high melting point, likely accompanied by decomposition. |
Proposed Synthesis Protocol: Acetylation of L-Cysteic Acid
Trustworthiness: This protocol is based on well-established methods for the N-acetylation of amino acids.[5][6][7] The key to success is careful pH control. The reaction requires the α-amino group to be in its deprotonated, nucleophilic state (-NH₂) to attack the acetylating agent, while preventing unwanted side reactions.
Causality Behind Experimental Choices:
-
Starting Material: L-Cysteic acid (3-Sulfo-L-alanine) is commercially available and is the logical precursor.
-
Acetylating Agent: Acetic anhydride is a common, effective, and readily available reagent for N-acetylation.[1]
-
pH Control: The reaction is performed under alkaline conditions (pH 8-11) using NaOH. This deprotonates the ammonium group (R-NH₃⁺) to the more reactive amine (R-NH₂), which is essential for the nucleophilic attack on the acetic anhydride. Maintaining the pH is critical; if it drops too low, the amine becomes protonated and unreactive. If it becomes too high, hydrolysis of the acetic anhydride is accelerated.
-
Purification: The final product is highly polar. Purification will likely involve acidification to protonate the carboxylate, followed by crystallization or chromatographic methods suitable for polar compounds, such as ion-exchange or reversed-phase chromatography with highly aqueous mobile phases.
Step-by-Step Methodology:
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Dissolution: Dissolve L-Cysteic acid (1 equivalent) in deionized water in a three-necked round-bottom flask equipped with a magnetic stirrer, a pH probe, and two dropping funnels.
-
pH Adjustment: Cool the solution to 0-5 °C in an ice bath. Slowly add 2M NaOH solution from one dropping funnel to adjust the pH of the solution to ~10.
-
Acetylation: While vigorously stirring and maintaining the temperature at 0-5 °C, add acetic anhydride (1.1 equivalents) and 2M NaOH solution simultaneously from separate dropping funnels. The rate of addition should be controlled to maintain the pH between 9 and 10.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours while monitoring the reaction progress by TLC or LC-MS.
-
Acidification & Isolation: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH ~2 with cold 1M HCl. If a precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum.
-
Purification (if necessary): If no precipitate forms or if the initial product requires further purification, the product can be purified using ion-exchange chromatography. The acidified solution can be loaded onto a strong anion-exchange column, washed, and then eluted with a salt or pH gradient. The fractions containing the product are then pooled and desalted.
Caption: Experimental workflow for the synthesis of N-Acetyl-3-sulfo-L-alanine.
Potential Applications in Research and Drug Development
The unique combination of an N-acetyl group and a sulfonic acid side chain makes N-Acetyl-3-sulfo-L-alanine a valuable molecule with several potential applications.
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Peptide Synthesis and Modification: N-acetylation is a standard method to block the N-terminus of amino acids for use in peptide synthesis.[1] Incorporating N-Acetyl-3-sulfo-L-alanine into a peptide sequence would introduce a stable, hydrophilic, and permanently negatively charged residue.
-
Field Insight: This could be highly advantageous for improving the solubility of hydrophobic peptides, a common challenge in drug development. Furthermore, the sulfonate group can act as a mimic of a phosphotyrosine or phosphoserine residue in certain contexts, making it a useful tool for studying protein-protein interactions involving phosphorylation, but with the benefit of being resistant to phosphatase enzymes.
-
-
Neuroscience Research: 3-Sulfo-L-alanine (cysteic acid) is known to be an excitatory amino acid that can act on glutamate receptors. N-Acetyl-3-sulfo-L-alanine could be investigated as a more stable or selectively acting analogue. Its N-acetylation might alter its receptor binding profile or its ability to cross the blood-brain barrier, offering a novel tool for probing excitatory neurotransmission pathways.
-
Pharmaceutical Development: Drawing parallels with the well-known drug N-acetylcysteine (NAC), which acts as a mucolytic agent and an antidote for acetaminophen overdose through its antioxidant properties, N-Acetyl-3-sulfo-L-alanine could exhibit novel therapeutic activities.[8] The sulfonic acid group, being a much stronger acid than the thiol in NAC, would alter its redox potential and overall chemical behavior. It could serve as a stable taurine analogue or be explored in conditions where localized changes in acidity and charge are therapeutically beneficial.
Caption: Logical relationships of N-Acetyl-3-sulfo-L-alanine's potential applications.
Conclusion
N-Acetyl-3-sulfo-L-alanine represents a highly functionalized amino acid derivative with significant, yet largely untapped, potential. While a full experimental characterization is still needed, its properties can be reliably predicted based on fundamental chemical principles and data from related compounds. Its predicted high water solubility, strong acidity, and stable N-acetyl protection make it an attractive candidate for advanced peptide synthesis, neuroscience research, and as a starting point for novel drug discovery programs. The synthetic protocol outlined in this guide provides a clear and viable path for its preparation, opening the door for researchers to explore the full potential of this unique molecule.
References
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